molecular formula C12H12FNO3 B12474055 (E)-3-(3-(2-Fluorophenyl)acrylamido)propanoic acid

(E)-3-(3-(2-Fluorophenyl)acrylamido)propanoic acid

Cat. No.: B12474055
M. Wt: 237.23 g/mol
InChI Key: KSYXOZDWGJDYTB-UHFFFAOYSA-N
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Description

(E)-3-(3-(2-Fluorophenyl)acrylamido)propanoic acid is an organic compound that features a fluorinated phenyl group attached to an acrylamide moiety, which is further connected to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-(2-Fluorophenyl)acrylamido)propanoic acid typically involves the following steps:

    Preparation of 2-Fluorophenylacrylic Acid: This can be achieved through the Heck reaction, where 2-fluoroiodobenzene reacts with acrylic acid in the presence of a palladium catalyst.

    Formation of Acrylamide Derivative: The 2-fluorophenylacrylic acid is then converted to its corresponding acrylamide by reacting with ammonia or an amine under suitable conditions.

    Addition of Propanoic Acid Chain: The final step involves the addition of a propanoic acid chain to the acrylamide derivative, which can be achieved through various coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(3-(2-Fluorophenyl)acrylamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, including polymers with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-(2-Fluorophenyl)acrylamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity, while the acrylamide moiety can participate in covalent bonding with target proteins. This dual functionality allows the compound to modulate various biochemical pathways effectively.

Comparison with Similar Compounds

    3-(2-Fluorophenyl)acrylic Acid: Lacks the acrylamide and propanoic acid moieties.

    N-(2-Fluorophenyl)acrylamide: Lacks the propanoic acid chain.

    3-(3-(2-Chlorophenyl)acrylamido)propanoic Acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: (E)-3-(3-(2-Fluorophenyl)acrylamido)propanoic acid is unique due to the presence of both the fluorinated phenyl group and the acrylamide-propanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-(2-fluorophenyl)prop-2-enoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)5-6-11(15)14-8-7-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYXOZDWGJDYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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